N-methyl quinolin-6-yl-methylamine oxalate
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Overview
Description
N-methyl quinolin-6-yl-methylamine oxalate is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.27 g/mol . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry . Quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl quinolin-6-yl-methylamine oxalate involves the functionalization of the quinoline scaffold. Traditional synthetic routes for quinoline derivatives include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, typically involves large-scale synthesis using eco-friendly and safe reusable catalysts. Microwave and ultraviolet irradiation-promoted synthesis are also employed to achieve high yields under solvent-free reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-methyl quinolin-6-yl-methylamine oxalate undergoes various chemical reactions, including nucleophilic and electrophilic substitution reactions, oxidation, and reduction .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, ionic liquids, and hydrazine hydrate . Reaction conditions often involve microwave irradiation, high temperatures, and solvent-free environments .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions between quinoline N-oxides and various acrylates can produce C2-aminated quinoline derivatives .
Scientific Research Applications
N-methyl quinolin-6-yl-methylamine oxalate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . They are also used in the development of drugs for the treatment of diseases such as malaria, tuberculosis, and COVID-19 .
Mechanism of Action
The mechanism of action of N-methyl quinolin-6-yl-methylamine oxalate involves its interaction with molecular targets and pathways in the body. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . They also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-methyl quinolin-6-yl-methylamine oxalate can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share similar pharmacological activities but differ in their specific molecular targets and pathways. For example, chloroquine is primarily used as an antimalarial drug, while camptothecin is known for its anticancer properties .
List of Similar Compounds:- Chloroquine
- Mepacrine
- Camptothecin
- Hydroquinine
- Skimmianine
- D-quinotoxine
- Sanguinarine
- Dictamnine
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N,N-dimethylquinolin-6-amine;oxalic acid |
InChI |
InChI=1S/C11H12N2.C2H2O4/c1-13(2)10-5-6-11-9(8-10)4-3-7-12-11;3-1(4)2(5)6/h3-8H,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
RHLKJMGCNYXATD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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